2-(Methoxymethyl)Piperidine Hydrochloride
Overview
Description
2-(Methoxymethyl)Piperidine Hydrochloride is a chemical compound with the molecular formula C7H16ClNO and a molecular weight of 165.66 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)Piperidine Hydrochloride typically involves the reaction of piperidine with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the hydrochloride salt by the addition of hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions. The process includes the careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The final product is often purified through crystallization or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)Piperidine Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide)[][3].
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst[][3].
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines[3][3].
Scientific Research Applications
2-(Methoxymethyl)Piperidine Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)Piperidine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, a six-membered ring containing one nitrogen atom.
N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.
2-Methylpiperidine: A derivative with a methyl group attached to the second carbon atom.
Uniqueness
2-(Methoxymethyl)Piperidine Hydrochloride is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and physical properties. This modification can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-(methoxymethyl)piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-9-6-7-4-2-3-5-8-7;/h7-8H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJIISYICORWPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
688809-98-5 | |
Record name | 2-(methoxymethyl)piperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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